molecular formula C7H9NO B193566 2-Amino-5-methylphenol CAS No. 2835-98-5

2-Amino-5-methylphenol

Cat. No. B193566
Key on ui cas rn: 2835-98-5
M. Wt: 123.15 g/mol
InChI Key: HCPJEHJGFKWRFM-UHFFFAOYSA-N
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Patent
US05334225

Procedure details

To an autoclave, there were fed 1.5 g of palladium carbon, 50.0 g (moisture content: 5.9%; 308 mmol) of 5-methyl-2-nitrophenol and 250 ml of methanol. The mixture was stirred under a hydrogen pressure of 20 kg/cm2 at 50° C. for 3 hours. After cooling, the catalyst was filtered and washed with 50 ml of warm methanol twice and the washing liquor was combined with the filtrate. After distilling off the solvent under reduced pressure, the residue was dried. Thus 37.3 g (303 mmol) of 6-amino-m-cresol was obtained as a brown solid. The yield was 98%. A 15.0 g portion of this brown solid product was recrystallized from 45 ml of isopropanol. Thus 11.9 of 6-amino-m-cresol was obtained as yellow crystals. The recovering yield was 79%.
Quantity
50 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([OH:8])[CH:7]=1>[C].[Pd].CO>[NH2:9][C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][C:6]=1[OH:8] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=CC(=C(C1)O)[N+](=O)[O-]
Step Two
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen pressure of 20 kg/cm2 at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
WASH
Type
WASH
Details
washed with 50 ml of warm methanol twice
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=CC(=CC1O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 303 mmol
AMOUNT: MASS 37.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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